molecular formula C3H3BrN2S B1281710 5-Bromo-3-methyl-1,2,4-thiadiazole CAS No. 54681-68-4

5-Bromo-3-methyl-1,2,4-thiadiazole

Cat. No.: B1281710
CAS No.: 54681-68-4
M. Wt: 179.04 g/mol
InChI Key: LRFYFSQFLKUMEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

5-Bromo-3-methyl-1,2,4-thiadiazole plays a crucial role in several biochemical reactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, this compound can act as an inhibitor of certain enzymes, thereby modulating their activity. This compound has shown potential in inhibiting enzymes involved in DNA replication and repair, which can be beneficial in anticancer therapies . Additionally, this compound interacts with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Furthermore, it can alter gene expression patterns, leading to changes in the production of key metabolic enzymes and other proteins essential for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits stability under various experimental conditions, although it may undergo degradation over extended periods . Long-term exposure to this compound has been shown to result in sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity . These effects are particularly relevant in in vitro and in vivo studies, where the compound’s stability and degradation kinetics can influence experimental outcomes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage regimen to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . This compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic homeostasis. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.

Preparation Methods

The synthesis of 5-Bromo-3-methyl-1,2,4-thiadiazole typically involves the reaction of 2-methyl-1,3-thiazole with a brominating agent. The general synthetic route includes:

Comparison with Similar Compounds

5-Bromo-3-methyl-1,2,4-thiadiazole can be compared with other thiadiazole derivatives:

Properties

IUPAC Name

5-bromo-3-methyl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S/c1-2-5-3(4)7-6-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFYFSQFLKUMEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512945
Record name 5-Bromo-3-methyl-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54681-68-4
Record name 5-Bromo-3-methyl-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-methyl-1,2,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.